molecular formula C6H12O2 B12818875 Cis-2-methoxycyclopentan-1-ol

Cis-2-methoxycyclopentan-1-ol

Cat. No.: B12818875
M. Wt: 116.16 g/mol
InChI Key: YVXLDOASGKIXII-RITPCOANSA-N
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Description

Cis-2-methoxycyclopentan-1-ol: is an organic compound with the molecular formula C6H12O2 It is a cyclopentane derivative where a methoxy group is attached to the second carbon and a hydroxyl group is attached to the first carbon in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrolysis of Epoxides: One common method to synthesize cis-2-methoxycyclopentan-1-ol involves the hydrolysis of epoxides. The epoxide can be prepared from cyclopentene through an epoxidation reaction using a peracid. The resulting epoxide is then subjected to hydrolysis under acidic or basic conditions to yield this compound.

    Reduction of Ketones: Another method involves the reduction of 2-methoxycyclopentanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process yields this compound with high selectivity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of epoxides or reduction of ketones. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Cis-2-methoxycyclopentan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form cyclopentanol derivatives. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrobromic acid can replace the methoxy group with a bromine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrobromic acid, other nucleophiles.

Major Products:

    Oxidation: 2-methoxycyclopentanone, 2-methoxycyclopentanal.

    Reduction: Cyclopentanol derivatives.

    Substitution: Bromocyclopentanol derivatives.

Scientific Research Applications

Chemistry: Cis-2-methoxycyclopentan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the mechanisms of action of similar compounds and their interactions with biological molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of cis-2-methoxycyclopentan-1-ol involves its interaction with specific molecular targets. The methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    Cis-2-methylcyclopentan-1-ol: Similar in structure but with a methyl group instead of a methoxy group.

    Trans-2-methoxycyclopentan-1-ol: Similar structure but with a trans configuration.

    Cyclopentanol: Lacks the methoxy group, simpler structure.

Uniqueness: Cis-2-methoxycyclopentan-1-ol is unique due to the presence of both methoxy and hydroxyl groups in a cis configuration. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

(1R,2S)-2-methoxycyclopentan-1-ol

InChI

InChI=1S/C6H12O2/c1-8-6-4-2-3-5(6)7/h5-7H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

YVXLDOASGKIXII-RITPCOANSA-N

Isomeric SMILES

CO[C@H]1CCC[C@H]1O

Canonical SMILES

COC1CCCC1O

Origin of Product

United States

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